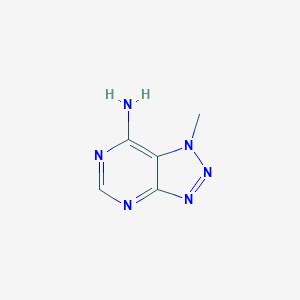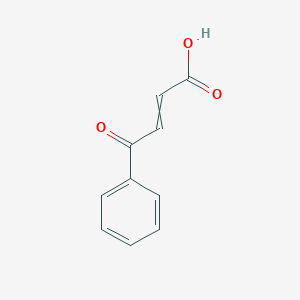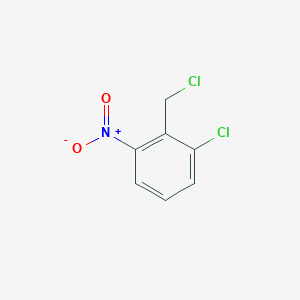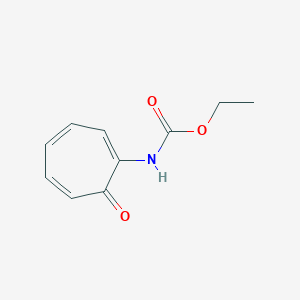
1,3,5-Cycloheptatriene-1-carbamic acid, 7-oxo-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Cycloheptatriene-1-carbamic acid, 7-oxo-, ethyl ester is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as CHTE, and it is a cyclic compound that contains a carbamate functional group. CHTE is known for its unique chemical properties, which make it an attractive candidate for use in a variety of scientific applications.
Mechanism Of Action
The exact mechanism of action of CHTE is not fully understood, but it is believed to act as a nucleophile in certain reactions. CHTE can also act as a Lewis acid, which makes it an effective catalyst in certain reactions.
Biochemical And Physiological Effects
CHTE has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be relatively non-toxic, which makes it a promising candidate for use in scientific research.
Advantages And Limitations For Lab Experiments
One advantage of using CHTE in lab experiments is its unique chemical properties. CHTE is a cyclic compound that contains a carbamate functional group, which makes it an attractive candidate for use in a variety of organic reactions. However, one limitation of using CHTE in lab experiments is that it can be difficult to synthesize in large quantities.
Future Directions
There are many potential future directions for research involving CHTE. One area that has shown promise is the use of CHTE as a catalyst in organic reactions. Additionally, CHTE could be studied further for its potential applications in drug discovery and development. Overall, CHTE is a promising compound that has many potential applications in scientific research.
Synthesis Methods
The synthesis of CHTE can be achieved through a variety of methods. One common method involves the reaction of 1,3,5-cycloheptatriene with ethyl chloroformate in the presence of a base such as triethylamine. This reaction results in the formation of CHTE, which can then be purified through various methods such as column chromatography.
Scientific Research Applications
CHTE has been studied extensively for its potential applications in scientific research. One area where CHTE has shown promise is in the field of organic synthesis. CHTE can be used as a reagent in a variety of organic reactions, and it has been shown to be an effective catalyst for certain reactions.
properties
CAS RN |
18188-87-9 |
|---|---|
Product Name |
1,3,5-Cycloheptatriene-1-carbamic acid, 7-oxo-, ethyl ester |
Molecular Formula |
C10H11NO3 |
Molecular Weight |
193.2 g/mol |
IUPAC Name |
ethyl N-(7-oxocyclohepta-1,3,5-trien-1-yl)carbamate |
InChI |
InChI=1S/C10H11NO3/c1-2-14-10(13)11-8-6-4-3-5-7-9(8)12/h3-7H,2H2,1H3,(H,11,12,13) |
InChI Key |
ZDMKAROHCJCELW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC1=CC=CC=CC1=O |
Canonical SMILES |
CCOC(=O)NC1=CC=CC=CC1=O |
Other CAS RN |
18188-87-9 |
synonyms |
AY 25,674 AY 25674 AY-25674 N-(2-oxo-3,5,7-cycloheptatrien-1-yl)aminooxoacetic acid ethyl este |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



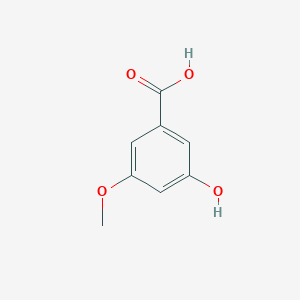
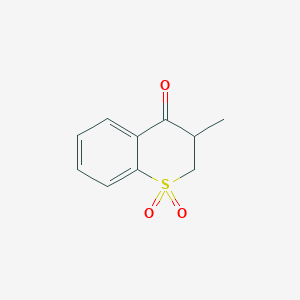
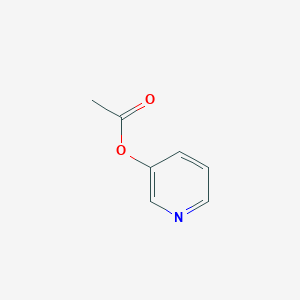
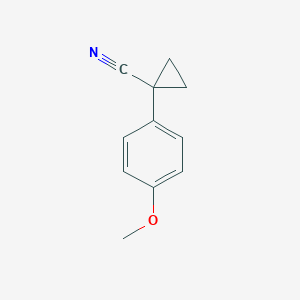
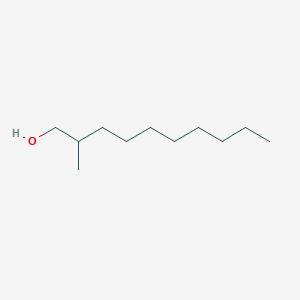
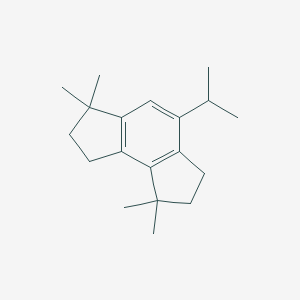

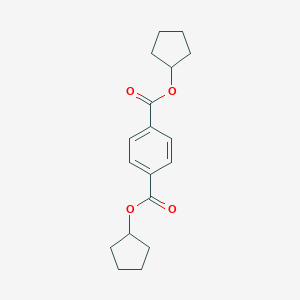
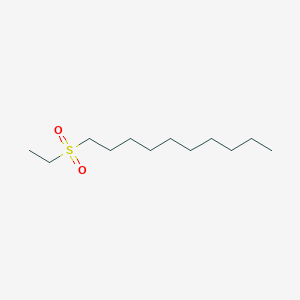
![2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B97652.png)

